N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide: is a complex organic compound that features both indazole and benzothiazole moieties. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The compound, also known as N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide, is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors . They have shown clinical and biological applications, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Mode of Action
Indazole derivatives, in general, have been found to interact with their targets, leading to various biological activities . For example, some indazole derivatives have been found to inhibit cell growth with GI50 values in the micromolar range, being very effective against certain cell lines .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
For example, some indazole derivatives have been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Formation of the Benzothiazole Moiety: Benzothiazole can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the indazole and benzothiazole moieties.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions, especially at the positions ortho and para to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines from nitro groups.
Scientific Research Applications
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Biological Studies: The compound is used in studies investigating the modulation of biological pathways, particularly those involving signal transduction and gene expression.
Industrial Applications: Its unique chemical properties make it useful in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide: can be compared with other compounds containing indazole or benzothiazole moieties:
Indazole Derivatives: Compounds like 3-amino-1H-indazole-1-carboxamide are known for their anticancer properties.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole are studied for their antimicrobial and anticancer activities.
The uniqueness of This compound lies in its combined structure, which allows it to interact with multiple biological targets, enhancing its potential therapeutic effects.
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-21-14-8-4-2-6-11(14)13(20-21)10-18-16(22)17-19-12-7-3-5-9-15(12)23-17/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOWXKKXLYUYGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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